Lipophilicity Reduction Relative to tert-Butyl Analog in γ-Secretase Modulator Program
When incorporated into a γ-secretase modulator (GSM) scaffold, the trifluoromethyl oxetane moiety reduced lipophilicity (measured as LogD) compared to the corresponding tert-butyl analog [1]. This led to improved Lipophilic Efficiency (LipE), a key metric in drug design.
| Evidence Dimension | Lipophilicity (LogD) and Lipophilic Efficiency (LipE) |
|---|---|
| Target Compound Data | Trifluoromethyl oxetane-containing GSM: decreased LogD; improved LipE |
| Comparator Or Baseline | tert-Butyl GSM analog: higher LogD; lower LipE |
| Quantified Difference | Not explicitly quantified in abstract; described as 'decreased lipophilicity' and 'improved LipE' |
| Conditions | γ-Secretase modulator (GSM) program, cellular assay context |
Why This Matters
This data confirms that 3-(trifluoromethyl)oxetan-3-ol can serve as a superior isostere for tert-butyl groups, offering a better balance of lipophilicity and potency, which is critical for optimizing drug candidates.
- [1] Mukherjee, P., Pettersson, M., Dutra, J. K., Xie, L., & am Ende, C. W. (2017). Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere. ChemMedChem, 12(19), 1574–1577. PMID: 28815966 View Source
